molecular formula C28H26N4O B11223005 7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11223005
M. Wt: 434.5 g/mol
InChI Key: WVNLFKAYASDVIO-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of specific kinases involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl and ethoxyphenyl groups: These groups are usually introduced via substitution reactions using suitable reagents.

    Attachment of the 4-methylbenzyl group: This step often involves the use of benzyl halides in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the signaling pathways of B cells, which are involved in the immune response. By inhibiting BTK, the compound can modulate immune responses and has potential therapeutic applications in autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-ethoxyphenyl)-N-(4-methylbenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit BTK with improved pharmacokinetic properties makes it a promising candidate for further development .

Properties

Molecular Formula

C28H26N4O

Molecular Weight

434.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C28H26N4O/c1-3-33-24-15-13-23(14-16-24)32-18-25(22-7-5-4-6-8-22)26-27(30-19-31-28(26)32)29-17-21-11-9-20(2)10-12-21/h4-16,18-19H,3,17H2,1-2H3,(H,29,30,31)

InChI Key

WVNLFKAYASDVIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

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